molecular formula C10H7Cl2N3O2 B601571 3-Hydroxy Anagrelide CAS No. 733043-41-9

3-Hydroxy Anagrelide

Katalognummer B601571
CAS-Nummer: 733043-41-9
Molekulargewicht: 272.09
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy Anagrelide is a metabolite of Anagrelide . Anagrelide is a platelet-reducing agent used to treat thrombocythemia, secondary to myeloproliferative neoplasms, to reduce the elevated platelet count and the risk of thrombosis .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy Anagrelide is C10H7Cl2N3O2 . The molecular weight is 272.1 . The InChI string representation of its structure is InChI=1S/C10H6Cl3N3O/c11-5-1-6-4 (8 (12)9 (5)13)2-16-3-7 (17)15-10 (16)14-6/h1H,2-3H2, (H,14,15,17) .


Chemical Reactions Analysis

Anagrelide is primarily metabolized by CYP1A2 to the active metabolite, 3‑hydroxy anagrelide, which is subsequently metabolized by CYP1A2 to the inactive metabolite, RL603 .

Wissenschaftliche Forschungsanwendungen

  • Effectiveness in Lowering Platelet Counts : Anagrelide is an effective treatment for reducing platelet counts in patients with essential thrombocythemia and other myeloproliferative neoplasms. It has been shown to be non-inferior to hydroxyurea, another drug used for this purpose, in clinical trials (Gisslinger et al., 2008), (Gisslinger et al., 2013).

  • Selective Action on Megakaryocyte Development : Anagrelide selectively inhibits megakaryocyte development and maturation, leading to a reduction in platelet production. This selectivity is beneficial in treating thrombocythemia without significantly affecting other blood cell lineages (Takaishi et al., 2018).

  • Cardiovascular Safety : Anagrelide's cardiovascular safety profile has been studied, particularly in comparison to hydroxyurea. While it is generally well tolerated, it can have some effects on heart rate and electrocardiogram parameters. Studies suggest that it does not adversely affect cardiac function in the long term (Martínez‐Sellés et al., 2012), (Gotic et al., 2020).

  • Mechanism of Action : Anagrelide operates through a unique mechanism that involves the suppression of specific transcription factors like GATA-1 and FOG-1, which are crucial in megakaryocyte differentiation. This mechanism is distinct from the action of phosphodiesterase III inhibitors, indicating a specific target in the megakaryocyte differentiation pathway (Ahluwalia et al., 2010).

  • Comparative Studies with Hydroxyurea : Various studies have compared Anagrelide with hydroxyurea, revealing that while Anagrelide is effective in platelet count reduction, it may have a slightly higher incidence of adverse events, such as gastrointestinal bleeding and transient ischemic attacks. However, it was less associated with venous thrombosis than hydroxyurea (Harrison et al., 2005).

Safety And Hazards

Anagrelide has been reported to cause QT prolongation and ventricular tachycardia. It is advised to obtain a pre-treatment cardiovascular examination including an ECG in all patients . It may also cause respiratory irritation, skin irritation, and serious eye irritation .

Zukünftige Richtungen

Anagrelide is finding new use as an adjuvant therapy in cancer management. It has the potential to block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors (megakaryocytes) while at the same time minimizing the risk of cardiac side effects which have been seen with standard oral doses .

Eigenschaften

IUPAC Name

6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXTUTDKZVOONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468915
Record name 3-Hydroxy Anagrelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Anagrelide

CAS RN

733043-41-9
Record name 3-Hydroxy Anagrelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
AJ Wagstaff, GM Keating - Drugs, 2006 - Springer
… Systemic exposure to 3-hydroxy anagrelide is about twice that of the parent compound in patients with essential thrombocythaemia. The terminal half-lives of anagrelide and the active …
Number of citations: 48 link.springer.com
PE Petrides, C Schoergenhofer… - Clinical …, 2018 - Wiley Online Library
… -release anagrelide formulations are well absorbed, with an approximate bioavailability of 75%, metabolized by cytochrome P450 1A2 to the active metabolite 3-hydroxy-anagrelide or 2…
Number of citations: 6 accp1.onlinelibrary.wiley.com
S Troy, V Parks, J Purkayastha… - Pharmacology …, 2014 - Wiley Online Library
… Pharmacokinetic exposure to anagrelide and 3-hydroxy-anagrelide increased approximately linearly in proportion with the fivefold increase in anagrelide dose in both men and women. …
Number of citations: 4 bpspubs.onlinelibrary.wiley.com
C Besses, W Zeller, A Alvarez-Larrán… - … Journal of Clinical …, 2012 - europepmc.org
… In contrast, the dose-normalized 3-hydroxy-anagrelide Cmax and AUCτ were lower in the … 1.3 h, respectively; p = 0.38), whereas the geometric mean t1/2 of 3-hydroxy-anagrelide was …
Number of citations: 17 europepmc.org
A Emadi, JL Spivak - Expert review of anticancer therapy, 2009 - Taylor & Francis
… Its two major metabolites are 3-hydroxy anagrelide (6,7-dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-β]… 3-hydroxy anagrelide is equipotent with the parent drug in its in vitro effects on …
Number of citations: 22 www.tandfonline.com
PR Agent, MP ULC - 2014 - pdf.hres.ca
… and its metabolites showed that 3-hydroxy anagrelide (BCH24426) had a … 3-hydroxy anagrelide (BCH24426) were also found to be inhibitors of PDEIII although 3-hydroxy anagrelide …
Number of citations: 0 pdf.hres.ca
H Takei, Y Edahiro, S Mano… - British journal of …, 2018 - Wiley Online Library
… We also demonstrated that 3-hydroxy anagrelide markedly perturbed megakaryopoiesis, but not erythropoiesis. Collectively, we established an in vitro model system that recapitulates …
Number of citations: 23 onlinelibrary.wiley.com
C Besses - Expert Opinion on Orphan Drugs, 2013 - Taylor & Francis
… 4-dihydroquinazoline (inactive metabolite) and 3-hydroxy anagrelide (active metabolite) have been … Food had a more significant effect on the active metabolite 3-hydroxy anagrelide and …
Number of citations: 0 www.tandfonline.com
M Rodriguez-Ziccardi, M Rubio, M Lu… - Case …, 2018 - casereports.bmj.com
… After being absorbed, anagrelide is metabolised to the active metabolite 3-hydroxy-anagrelide in … Anagrelide and the active metabolite 3-hydroxy-anagrelide have half lives of around 3 …
Number of citations: 5 casereports.bmj.com
S Okamoto, Y Miyakawa, J Smith, I Hodgson… - International journal of …, 2013 - Springer
… We also performed a compartmental analysis to compare the PK profiles of anagrelide and its active metabolite, 3-hydroxy anagrelide (BCH24426), in this cohort of Japanese patients, …
Number of citations: 15 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.